molecular formula C7H12Br2O2 B14372765 Acetic acid, dibromo, 1-methylbutyl ester CAS No. 90380-62-4

Acetic acid, dibromo, 1-methylbutyl ester

Cat. No.: B14372765
CAS No.: 90380-62-4
M. Wt: 287.98 g/mol
InChI Key: QSZUKPZHUQQQSA-UHFFFAOYSA-N
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Description

Acetic acid, dibromo, 1-methylbutyl ester is an organic compound with the molecular formula C₇H₁₂Br₂O₂ and a molecular weight of 287.977 g/mol . This compound is characterized by the presence of two bromine atoms and an ester functional group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, dibromo, 1-methylbutyl ester typically involves the esterification of acetic acid with 1-methylbutanol, followed by bromination. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, is essential to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, dibromo, 1-methylbutyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid, dibromo, 1-methylbutyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of acetic acid, dibromo, 1-methylbutyl ester involves its interaction with specific molecular targets and pathways. The bromine atoms and ester group play a crucial role in its reactivity and interaction with other molecules. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. The ester group can undergo hydrolysis to release acetic acid and 1-methylbutanol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of two bromine atoms and an ester group makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific and industrial applications .

Properties

CAS No.

90380-62-4

Molecular Formula

C7H12Br2O2

Molecular Weight

287.98 g/mol

IUPAC Name

pentan-2-yl 2,2-dibromoacetate

InChI

InChI=1S/C7H12Br2O2/c1-3-4-5(2)11-7(10)6(8)9/h5-6H,3-4H2,1-2H3

InChI Key

QSZUKPZHUQQQSA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OC(=O)C(Br)Br

Origin of Product

United States

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